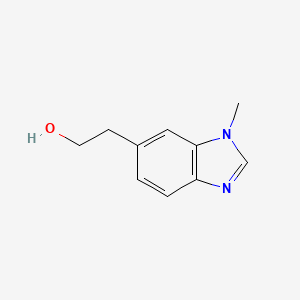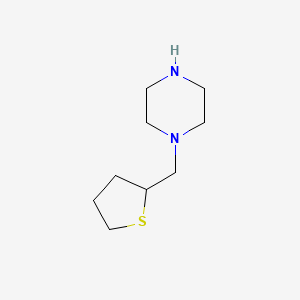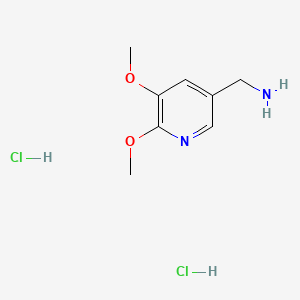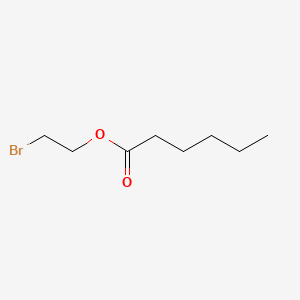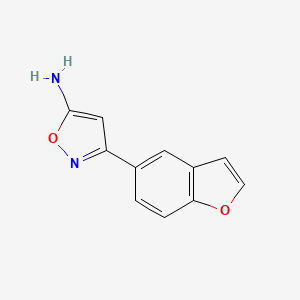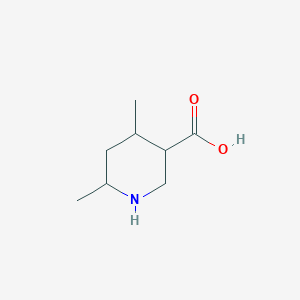
5-(Sulfanylmethyl)thiophene-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Sulfanylmethyl)thiophene-3-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with a sulfanylmethyl group at the 5-position and a carboxylic acid group at the 3-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis due to their unique electronic properties and structural versatility .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(sulfanylmethyl)thiophene-3-carboxylic acid can be achieved through various methods. One common approach involves the condensation of thiophene-3-carboxylic acid with a suitable sulfanylmethylating agent under controlled conditions. For instance, the reaction of thiophene-3-carboxylic acid with methanesulfenyl chloride in the presence of a base like triethylamine can yield the desired product .
Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 5-(Sulfanylmethyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated thiophenes, nitrothiophenes.
Aplicaciones Científicas De Investigación
5-(Sulfanylmethyl)thiophene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents with therapeutic potential.
Mecanismo De Acción
The mechanism of action of 5-(sulfanylmethyl)thiophene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The sulfanylmethyl group can enhance the compound’s binding affinity and selectivity towards specific targets, while the thiophene ring can contribute to its electronic properties and stability .
Comparación Con Compuestos Similares
- 5-(Methylsulfanyl)thiophene-3-carboxylic acid
- Thiophene-3-carboxylic acid
- 2-(Sulfanylmethyl)thiophene-3-carboxylic acid
Comparison: 5-(Sulfanylmethyl)thiophene-3-carboxylic acid is unique due to the presence of both a sulfanylmethyl group and a carboxylic acid group on the thiophene ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science .
Propiedades
Número CAS |
61855-00-3 |
|---|---|
Fórmula molecular |
C6H6O2S2 |
Peso molecular |
174.2 g/mol |
Nombre IUPAC |
5-(sulfanylmethyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C6H6O2S2/c7-6(8)4-1-5(2-9)10-3-4/h1,3,9H,2H2,(H,7,8) |
Clave InChI |
IFHTWOWZKQWIPS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC=C1C(=O)O)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



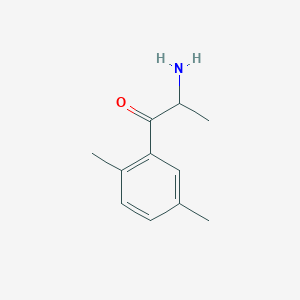
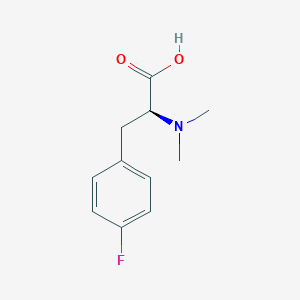
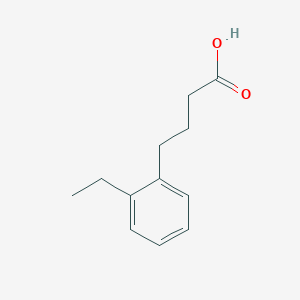
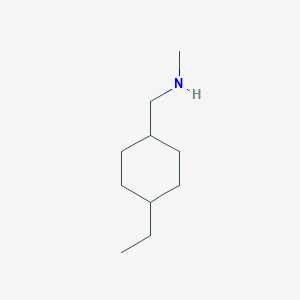
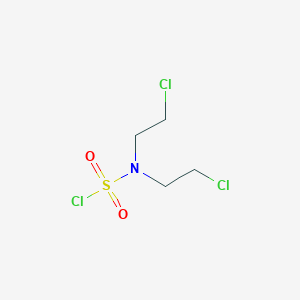
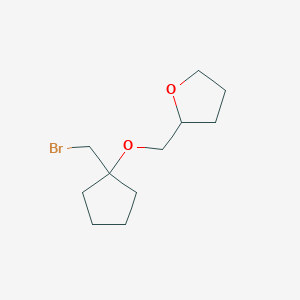
![tert-butylN-{2-[3-(2-methyl-1-oxo-1,2-dihydroisoquinoline-4-amido)phenoxy]ethyl}carbamate](/img/structure/B13618870.png)
